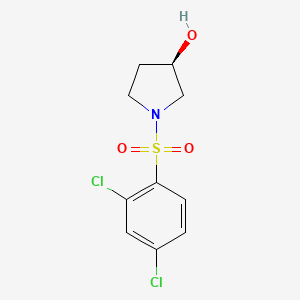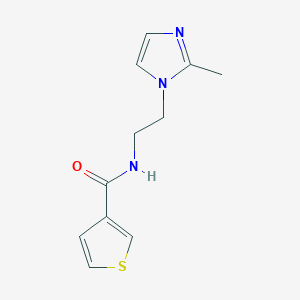![molecular formula C12H22BNO3Si B2864806 (2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid CAS No. 2377609-30-6](/img/structure/B2864806.png)
(2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid” is an organoboron compound. It contains a pyridine ring, a boronic acid group, and a tert-butyldimethylsilyl (TBDMS) group . The TBDMS group is commonly used in organic synthesis as a protecting group for alcohols .
Synthesis Analysis
The synthesis of such compounds often involves the use of organosilicon reagents like tert-butyldimethylsilyl chloride (TBDMSCl), which reacts with alcohols in the presence of a base to give TBDMS ethers . The boronic acid group can be introduced via Suzuki-Miyaura coupling, a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring, a boronic acid group, and a tert-butyldimethylsilyl group. The TBDMS group is more bulky than trimethylsilyl groups, which can influence the reactivity and selectivity in chemical reactions .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used as a reactant in Suzuki-Miyaura coupling reactions . The boronic acid group in the compound can undergo transmetalation, a key step in Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For instance, compounds with a TBDMS group are generally soluble in many organic solvents but react with water and alcohols .Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Natural Products
This compound serves as a precursor in the synthesis of biologically active natural products. For instance, it can be used to create compounds like Indiacen A and Indiacen B, which have shown potential in possessing anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .
Development of Fluorescent Materials
The formyl group present in derivatives of this compound can be utilized in the synthesis of functional organic molecules, including fluorescent dyes. These dyes have applications ranging from biological imaging to sensors .
Creation of Bioactive Molecules
Bioactive molecules synthesized using this compound can have a wide range of applications, including drug development for various diseases. The versatility of the compound allows for the creation of molecules with potential therapeutic effects .
Production of Photoelectric Materials
Compounds with formyl groups, such as derivatives of (2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid, are valuable in the synthesis of photoelectric materials. These materials are crucial for the development of solar cells and other photovoltaic devices .
Synthesis of Prostaglandins
Derivatives of the Corey lactone, which can be synthesized from this compound, are essential for the synthesis of prostaglandins. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals .
Organic Synthesis and Analytical Reagents
The compound is used as a hydroxyl protecting agent and derivatization reagent in organic synthesis. It can react with hydroxyl groups under mild conditions to form corresponding silyl ethers, which are useful in further chemical reactions .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions in the research and application of this compound could involve its use in the synthesis of complex organic molecules. The Suzuki-Miyaura coupling, in which this compound can participate, is a powerful tool in organic synthesis and is widely used in the pharmaceutical industry .
Propiedades
IUPAC Name |
[2-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BNO3Si/c1-12(2,3)18(4,5)17-9-11-8-10(13(15)16)6-7-14-11/h6-8,15-16H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHGCABFJXCWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)CO[Si](C)(C)C(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BNO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-{[(tert-Butyldimethylsilyl)oxy]methyl}pyridin-4-yl)boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B2864723.png)
![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2864724.png)


![2-[2-(1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2864728.png)
![1-(2,4-Dichlorophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2864730.png)
![[3-(Propan-2-yloxy)oxolan-3-yl]methanamine](/img/structure/B2864731.png)
![N-(2-morpholinoethyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2864732.png)


![Methyl 2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2864741.png)
![3-Azabicyclo[3.1.1]heptan-2-one](/img/structure/B2864742.png)

